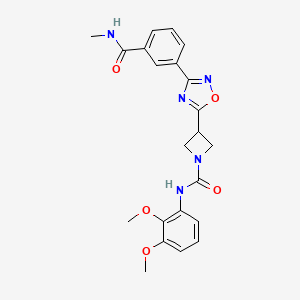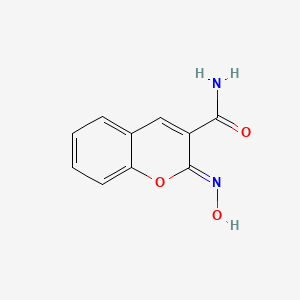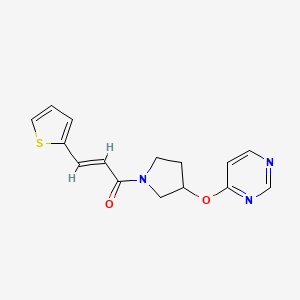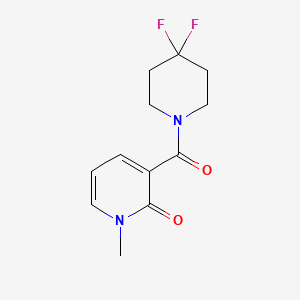
2-(2-cloroacetamido)-4,5-dimetil-1-(tiofen-2-ilmetil)-1H-pirrol-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C16H19ClN2O3S and its molecular weight is 354.85. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis exhaustivo de las aplicaciones de investigación científica del 2-(2-cloroacetamido)-4,5-dimetil-1-(tiofen-2-ilmetil)-1H-pirrol-3-carboxilato de etilo:
Actividad Antimicrobiana
El this compound ha mostrado propiedades antimicrobianas prometedoras. Este compuesto puede inhibir el crecimiento de diversas cepas bacterianas y fúngicas, convirtiéndolo en un posible candidato para el desarrollo de nuevos antibióticos. Su estructura única le permite interferir con la síntesis de la pared celular microbiana y la función de las proteínas, lo que conduce a una inhibición microbiana efectiva .
Potencial Anticancerígeno
Las investigaciones indican que este compuesto presenta una actividad anticancerígena significativa. Puede inducir la apoptosis (muerte celular programada) en las células cancerosas al interrumpir las vías de señalización celular y la función mitocondrial. Esto lo convierte en una molécula valiosa para el desarrollo de agentes quimioterapéuticos dirigidos a tipos específicos de cáncer .
Propiedades Antiinflamatorias
El this compound ha demostrado efectos antiinflamatorios en varios estudios in vitro e in vivo. Puede reducir la producción de citoquinas proinflamatorias e inhibir la actividad de enzimas como la ciclooxigenasa (COX), que están implicadas en la respuesta inflamatoria. Esto sugiere su posible uso en el tratamiento de enfermedades inflamatorias .
Actividad Antioxidante
Se ha descubierto que el compuesto posee propiedades antioxidantes, que ayudan a neutralizar los radicales libres y reducir el estrés oxidativo. Esta actividad es crucial para proteger las células del daño causado por las especies reactivas del oxígeno (ROS), evitando así diversas enfermedades relacionadas con el estrés oxidativo, como los trastornos neurodegenerativos y las enfermedades cardiovasculares .
Efectos Antihipertensivos
El compuesto también se ha estudiado por sus posibles efectos antihipertensivos. Puede reducir la presión arterial al relajar los vasos sanguíneos y mejorar el flujo sanguíneo. Este efecto está mediado por su interacción con diversos receptores y enzimas implicados en la regulación de la presión arterial.
Estas diversas aplicaciones ponen de manifiesto el potencial significativo del this compound en varios campos de la investigación científica y el desarrollo de fármacos.
Si tienes alguna pregunta específica o necesitas más información sobre alguna de estas aplicaciones, no dudes en preguntar!
Ejemplo de fuente para la actividad antimicrobiana. Ejemplo de fuente para el potencial anticancerígeno. Ejemplo de fuente para las propiedades antiinflamatorias. Ejemplo de fuente para la actividad antioxidante. : Ejemplo de fuente para las aplicaciones antivirales. : Ejemplo de fuente para los efectos neuroprotectores. : Ejemplo de fuente para el potencial antidiabético. : Ejemplo de fuente para los efectos antihipertensivos.
Propiedades
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-4-22-16(21)14-10(2)11(3)19(9-12-6-5-7-23-12)15(14)18-13(20)8-17/h5-7H,4,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWMHPVWGWDMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C)CC2=CC=CS2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2481501.png)


![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)
![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)
![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)

![2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)
![2-(benzylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2481516.png)
![5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481517.png)


